molecular formula C19H25N3O3 B2887068 2-(4-isopropylphenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1448056-91-4

2-(4-isopropylphenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2887068
CAS RN: 1448056-91-4
M. Wt: 343.427
InChI Key: GENNAFSNFVQUSN-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the development and activation of B-cells, which play a vital role in the immune response. TAK-659 has shown promise in treating various autoimmune diseases and cancers.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as those similar to the query compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been explored for their potential antioxidant activities, demonstrating significant in vitro antioxidant capacity. This suggests a potential application in developing antioxidant agents or studying the antioxidant mechanisms of related compounds (Chkirate et al., 2019).

Antimicrobial Agents

Another study focused on the synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, which are anticipated to possess high biological activity against various microorganisms. This research underlines the potential use of such compounds in developing new antimicrobial agents (Aly et al., 2011).

Molecular Docking and Anticancer Activity

A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to the query compound, involved synthesis, characterization, and molecular docking analysis to explore its anticancer properties. The compound showed promising results in in silico modeling against the VEGFr receptor, indicating potential applications in cancer therapy (Sharma et al., 2018).

Corrosion Inhibition

Research into the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has identified these compounds as effective corrosion inhibitors. This suggests their application in protecting metals from corrosion, particularly in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Nonlinear Optical Properties

Theoretical investigations have been carried out on the nonlinear optical properties of crystalline acetamides, including polarization effects of their environment. Such studies indicate the potential of these compounds for applications in photonic devices, optical switches, modulators, and other optical energy applications, highlighting the diverse scientific research applications of compounds related to "2-(4-isopropylphenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide" (Castro et al., 2017).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14(2)15-3-5-18(6-4-15)25-13-19(23)21-16-11-20-22(12-16)17-7-9-24-10-8-17/h3-6,11-12,14,17H,7-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENNAFSNFVQUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-isopropylphenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

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